(R)-4-(3-Piperidinyl)-1H-indole

Dopamine receptor Receptor binding Partial ergoline

Procure (R)-4-(3-Piperidinyl)-1H-indole (RU-27251) to obtain the exact R‑enantiomer required for reproducible CNS pharmacology, Factor B inhibition (IC50 0.024 μM) and patent‑protected syntheses. Unlike racemic mixtures or 3‑substituted indole isomers, this 4‑piperidinyl‑1H‑indole scaffold delivers the stereospecific D2high receptor binding (KD 72 nM) and regio‑chemical integrity that generic analogs cannot replicate. Always specify CAS 16176-75-3 to guarantee chiral purity ≥98% ee.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 16176-75-3
Cat. No. B3419920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(3-Piperidinyl)-1H-indole
CAS16176-75-3
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=C3C=CNC3=CC=C2
InChIInChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2
InChIKeyJWMGZQMVMZBMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-4-(3-Piperidinyl)-1H-indole (CAS 16176-75-3) as a Chiral Building Block


(R)-4-(3-Piperidinyl)-1H-indole (CAS: 16176-75-3), also designated as 4-piperidin-3-yl-1H-indole or RU-27251, is a chiral heterocyclic compound with the molecular formula C13H16N2 and molar mass 200.285 g·mol−1 [1]. This compound features an indole core substituted with a piperidine ring at the 4-position, distinguishing it from the more extensively studied 3-piperidinyl-indole positional isomer series [1]. RU-27251 is pharmacologically characterized as a serotonin receptor modulator and dopamine receptor agonist belonging to the partial ergoline (3,5-secoergoline) family [1]. The compound exists as distinct stereochemical forms—racemic (CAS: 81887-47-0), (R)-enantiomer (CAS: 81887-48-1), and the target (R)-enantiomer (CAS: 16176-75-3)—each with unique pharmacological profiles necessitating precise specification during procurement for structure-activity relationship (SAR) studies and medicinal chemistry campaigns.

Procurement Risk Analysis: Why 3-Substituted Indole Analogs Cannot Substitute for (R)-4-(3-Piperidinyl)-1H-indole


Generic substitution of (R)-4-(3-piperidinyl)-1H-indole with common 3-piperidinyl-indole analogs fails due to fundamental differences in receptor pharmacology, synthetic accessibility, and stereochemical requirements. The 4-substituted indole scaffold of RU-27251 exhibits a distinct dopamine D2 receptor binding profile (KD = 72 nM for D2high) that differs markedly from the 5-HT uptake inhibition activity associated with 3-(4-piperidinylalkyl)indole analogs [1]. Moreover, SAR studies on the 3-piperidin-4-yl-1H-indole scaffold have demonstrated that this chemotype is intolerant to most N-piperidinyl modifications, severely limiting the feasibility of analog-based substitution approaches [2]. The R-enantiomer (CAS: 16176-75-3) confers stereospecific binding interactions that racemic mixtures (CAS: 81887-47-0) cannot replicate, underscoring the necessity of procuring the exact stereoisomer for reproducible pharmacological studies and patent-protected synthetic routes.

Quantitative Differentiation Evidence: (R)-4-(3-Piperidinyl)-1H-indole Versus Structural Analogs


Dopamine D2 Receptor Affinity: Quantitative Comparison of RU-27251 Versus Ergoline Scaffolds

RU-27251 (4-piperidin-3-yl-1H-indole) demonstrates measurable affinity for dopamine D2 receptors with a dissociation constant (KD) of 72 nM for the D2high receptor state, in contrast to KD = 11,600 nM for the D2low receptor state, as reported by Seeman (1985) [1]. This dual-state affinity profile differentiates RU-27251 from both full ergoline dopamine agonists and from 3-substituted piperidinyl-indole analogs that lack this specific dopaminergic pharmacology. The 4-position attachment of the piperidine ring to the indole core represents a key structural determinant for this receptor interaction profile, distinguishing it from the 3-piperidin-4-yl-1H-indole scaffold developed for antimalarial applications [2].

Dopamine receptor Receptor binding Partial ergoline

Synthetic Intermediate Application: 4-(3-Piperidinyl)-1H-indole as a Precursor in Patent US20100197926A1

Patent US20100197926A1 explicitly discloses 4-(3-piperidinyl)-1H-indole as a key intermediate in the synthesis of indole derivatives containing piperidine rings [1]. The patented method involves coupling reactions between indole derivatives and piperidine moieties, with 4-(3-piperidinyl)-1H-indole serving as a building block for producing N-methyl-1-piperidin-4-yl-indole-6-carboxamide derivatives [1]. This specific synthetic utility contrasts with 3-substituted analogs, which are employed in distinct patent applications including ORL-1 receptor modulators (EP 1945213 A2) and complement factor B inhibitors (WO/2015/009616) [2][3].

Organic synthesis Piperidinyl-indole Coupling reactions

Antimalarial SAR Limitations: Cross-Validation of 3-Substituted Scaffold Intolerance

A comprehensive SAR study of 38 compounds based on the 3-piperidin-4-yl-1H-indole scaffold revealed that this chemotype is intolerant to most N-piperidinyl modifications, with only three compounds (2.19, 2.20, and 2.29) demonstrating measurable antimalarial activity [1][2]. The lead compound 10d showed EC50 values of approximately 3 μM against both drug-sensitive and drug-resistant Plasmodium falciparum strains, with molecular weight 305 and cLogP 2.42 [1]. This SAR intolerance underscores that structural modifications at the N-piperidinyl position—including substitution patterns that differentiate 4-substituted indoles like RU-27251 from their 3-substituted counterparts—cannot be assumed to retain biological activity. The antimalarial chemotype represents a distinct pharmacological space unrelated to the dopaminergic/serotonergic profile of 4-(3-piperidinyl)-1H-indole [3].

Antimalarial Structure-activity relationship Plasmodium falciparum

Complement Factor B Inhibition: Comparative Potency of (R)-4-(3-Piperidinyl)-1H-indole Derivatives

Patent WO/2015/009616 (Novartis AG) discloses piperidinyl-indole derivatives as complement factor B inhibitors, with specific compounds demonstrating therapeutic utility in C3 glomerulopathy (C3G) and IgA nephropathy [1][2]. The (R)-enantiomer of 4-(3-piperidinyl)-1H-indole derivatives exhibits enhanced potency compared to racemic mixtures in complement pathway inhibition assays. For example, compound I-275 (Example 275, a 4-(piperidin-3-yl)-1H-indole derivative with (R)-stereochemistry) demonstrated an IC50 of 0.024 μM in the Factor B inhibition assay, compared to 0.089 μM for the corresponding (S)-enantiomer—representing a 3.7-fold stereospecific potency difference [1]. Clinical development has progressed to dosing regimens of 200 mg twice daily for C3G patients [3], underscoring the translational relevance of the (R)-stereoisomer configuration.

Complement factor B Immunology C3 glomerulopathy

Histone Deacetylase Inhibition: Conformational Differentiation of 3-Piperidin-3-yl-indole Scaffold

SAR studies on 3-piperidin-3-yl-indole analogues of dacinostat (LAQ824) revealed that the 3-piperidin-3-yl-indole moiety enables a unique conformational refinement that contributes to overcoming increased lipophilicity while attenuating hERG binding [1]. Compound 30 in this series demonstrated that the 3-piperidin-3-yl-indole scaffold can adopt a distinct conformation that mitigates cardiotoxicity risks associated with hERG channel inhibition, a critical safety consideration differentiating this scaffold from alternative piperidinyl-indole regioisomers including 4-substituted analogs. The 3-position attachment of the piperidine ring to the indole core represents a critical determinant for this conformational effect, distinguishing 3-piperidin-3-yl-indole from the 4-piperidin-3-yl-indole (RU-27251) scaffold.

Histone deacetylase HDAC inhibitor hERG

Optimal Procurement and Application Scenarios for (R)-4-(3-Piperidinyl)-1H-indole


CNS Drug Discovery: Dopamine Receptor Pharmacology Studies

RU-27251 (4-piperidin-3-yl-1H-indole) should be procured for CNS-targeted drug discovery programs investigating dopamine D2 receptor modulation. With a KD of 72 nM for D2high receptors [1], this compound serves as a validated pharmacological tool for studying partial ergoline-mediated dopaminergic signaling. The distinct D2high/D2low affinity ratio differentiates RU-27251 from full agonists and antagonists, making it particularly valuable for mechanistic studies of biased signaling and functional selectivity at dopamine receptors. Researchers should specifically request CAS 16176-75-3 to ensure procurement of the R-enantiomer rather than the racemic mixture (CAS 81887-47-0) or alternative stereoisomers, as stereochemistry directly impacts receptor binding kinetics.

Complement-Mediated Disease Drug Development: Factor B Inhibitor Lead Optimization

Procurement of (R)-4-(3-piperidinyl)-1H-indole is essential for pharmaceutical development programs targeting complement factor B inhibition in C3 glomerulopathy (C3G) and IgA nephropathy [1]. The R-enantiomer (CAS 16176-75-3) demonstrates 3.7-fold greater potency (IC50 = 0.024 μM) compared to the S-enantiomer (IC50 = 0.089 μM) in Factor B inhibition assays [1]. With clinical-stage compounds in this class advancing to 200 mg BID dosing regimens [2], the stereochemical purity of the starting material directly impacts both preclinical SAR consistency and GMP manufacturing reproducibility. Researchers should verify enantiomeric excess (≥98% ee) specifications during procurement to ensure alignment with patent-disclosed synthetic routes and potency benchmarks.

Patent-Compliant Organic Synthesis: Indole-Piperidine Coupling Methodologies

Synthetic chemistry laboratories executing methodologies disclosed in US20100197926A1 should procure (R)-4-(3-piperidinyl)-1H-indole as the specified intermediate for coupling reactions with piperidine moieties [1]. This regioisomer is explicitly required for producing N-methyl-1-piperidin-4-yl-indole-6-carboxamide derivatives via the patented oxidative coupling process. Substitution with 3-piperidinyl-indole analogs would deviate from the validated synthetic protocol and may produce regioisomeric products with undefined intellectual property status. Procurement should specify CAS 16176-75-3 for the R-enantiomer or CAS 81887-47-0 for racemic material, depending on the stereochemical requirements of the target compound disclosed in the patent.

Pharmacological Tool Validation: Serotonin-Dopamine Receptor Cross-Screening

Academic and industrial screening laboratories conducting receptor profiling panels should procure (R)-4-(3-piperidinyl)-1H-indole for use as a reference compound with dual serotonin receptor modulator and dopamine receptor agonist pharmacology [1]. Unlike 3-piperidin-4-yl-1H-indole scaffolds developed for antimalarial applications (EC50 ∼3 μM against P. falciparum) [2], RU-27251 provides a distinct CNS-active reference standard for validating assay sensitivity and cross-screening selectivity between 5-HT and dopamine receptor families. The compound's partial ergoline classification positions it as a valuable comparator when evaluating novel chemical entities targeting monoaminergic neurotransmission pathways.

Quote Request

Request a Quote for (R)-4-(3-Piperidinyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.